Cas no 1015605-47-6 (6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one)
![6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one structure](https://ja.kuujia.com/scimg/cas/1015605-47-6x500.png)
6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one 化学的及び物理的性質
名前と識別子
-
- 6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one
- 6-chloro-1,2-dihydropyrazolo[4,3-c]quinolin-3-one
- 3H-Pyrazolo[4,3-c]quinolin-3-one, 6-chloro-1,2-dihydro-
- 1015605-47-6
- F2183-0033
- 10-chloro-3,4,8-triazatricyclo[7.4.0.0^{2,6}]trideca-1(13),2(6),7,9,11-pentaen-5-one
- CCG-309991
- 6-Chloro-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one
- AKOS000272140
- BB 0218965
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- インチ: 1S/C10H6ClN3O/c11-7-3-1-2-5-8-6(4-12-9(5)7)10(15)14-13-8/h1-4H,(H2,13,14,15)
- InChIKey: RHLWIZVNNDOKQV-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=CC=2Cl)C2NNC(=O)C=2C=1
計算された属性
- せいみつぶんしりょう: 219.0199395g/mol
- どういたいしつりょう: 219.0199395g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 1.500±0.06 g/cm3(Predicted)
- ふってん: 363.8±22.0 °C(Predicted)
- 酸性度係数(pKa): 10.15±0.20(Predicted)
6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2183-0033-100mg |
6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one |
1015605-47-6 | 90%+ | 100mg |
$372.0 | 2023-05-16 | |
Life Chemicals | F2183-0033-10mg |
6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one |
1015605-47-6 | 90%+ | 10mg |
$118.5 | 2023-05-16 | |
Life Chemicals | F2183-0033-15mg |
6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one |
1015605-47-6 | 90%+ | 15mg |
$133.5 | 2023-05-16 | |
Life Chemicals | F2183-0033-5μmol |
6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one |
1015605-47-6 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
Life Chemicals | F2183-0033-40mg |
6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one |
1015605-47-6 | 90%+ | 40mg |
$210.0 | 2023-05-16 | |
Life Chemicals | F2183-0033-2μmol |
6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one |
1015605-47-6 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
Life Chemicals | F2183-0033-1mg |
6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one |
1015605-47-6 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2183-0033-50mg |
6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one |
1015605-47-6 | 90%+ | 50mg |
$240.0 | 2023-05-16 | |
Life Chemicals | F2183-0033-75mg |
6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one |
1015605-47-6 | 90%+ | 75mg |
$312.0 | 2023-05-16 | |
Life Chemicals | F2183-0033-10μmol |
6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one |
1015605-47-6 | 90%+ | 10μl |
$103.5 | 2023-05-16 |
6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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John J. Lavigne Chem. Commun., 2003, 1626-1627
6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-oneに関する追加情報
6-Chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one (CAS 1015605-47-6): A Comprehensive Overview
6-Chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one (CAS 1015605-47-6) is a heterocyclic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This fused pyrazoloquinoline derivative belongs to a class of nitrogen-containing heterocycles known for their diverse biological activities and utility in drug discovery. The presence of both pyrazole and quinoline moieties in its structure makes it particularly interesting for medicinal chemistry applications.
The molecular formula of 6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one is C10H6ClN3O, with a molecular weight of 219.63 g/mol. Its systematic IUPAC name reflects the complex fusion of rings in its structure. The compound's chloro-substituted position at the 6-carbon and the keto group at the 3-position contribute to its distinctive chemical properties and reactivity patterns. Researchers have shown particular interest in how these functional groups influence the compound's potential as a pharmacophore in drug design.
In recent years, pyrazoloquinoline derivatives like 6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one have become hot topics in pharmaceutical research due to their structural similarity to known bioactive compounds. The scientific community has been actively investigating their potential applications, particularly in areas addressing current health challenges. This aligns with growing interest in heterocyclic drug discovery and targeted molecular therapies, which are among the most searched topics in medicinal chemistry today.
The synthesis of 6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one typically involves multi-step organic reactions starting from appropriately substituted quinoline precursors. Modern synthetic approaches often employ catalyzed cyclization methods and green chemistry principles, reflecting the pharmaceutical industry's current focus on sustainable synthesis methods. The compound's purity and characterization are typically confirmed through techniques like HPLC analysis, mass spectrometry, and NMR spectroscopy.
From a pharmacological perspective, the pyrazolo[4,3-c]quinoline scaffold has shown promise in various therapeutic areas. While specific applications of CAS 1015605-47-6 are still under investigation, related compounds have demonstrated interesting biological activities that make this chemical class worth exploring further. Current research trends suggest potential in addressing modern medical needs, particularly in areas where conventional therapies show limitations.
The physicochemical properties of 6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one contribute to its research utility. Its moderate solubility profile and stability under various conditions make it suitable for diverse experimental setups. These characteristics are particularly important for researchers investigating structure-activity relationships or developing molecular probes for biological studies.
In the context of drug discovery, the pyrazoloquinoline core of this compound offers multiple sites for structural modification, allowing medicinal chemists to explore various derivatives with potentially enhanced properties. This flexibility aligns with current pharmaceutical industry needs for versatile scaffolds that can be optimized for specific biological targets. The presence of the chloro substituent provides an additional handle for further chemical transformations.
Quality control of 6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one is crucial for research applications, with suppliers typically providing certificates of analysis detailing purity levels and analytical data. The compound is generally supplied as a solid powder, with storage recommendations focusing on maintaining stability over time. Proper handling includes standard laboratory precautions to ensure research integrity and safety.
The market for specialized heterocyclic compounds like CAS 1015605-47-6 has grown significantly in recent years, driven by increasing pharmaceutical R&D activities worldwide. This growth reflects broader trends in precision medicine and targeted drug development, where novel molecular scaffolds play critical roles. Suppliers and researchers alike are paying close attention to the evolving needs of this dynamic market segment.
Future research directions for 6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one may include exploration of its potential in emerging therapeutic areas, investigation of its physicochemical properties in different formulations, and development of more efficient synthetic routes. The compound's unique structure positions it as a valuable building block in medicinal chemistry, with potential applications that may extend beyond current understanding.
For researchers working with pyrazolo[4,3-c]quinoline derivatives, proper analytical characterization is essential. Techniques such as X-ray crystallography can provide valuable structural insights, while computational chemistry methods can help predict properties and potential interactions. These approaches align with current trends toward integrated drug discovery methodologies that combine experimental and theoretical techniques.
The scientific literature contains numerous references to similar pyrazoloquinoline compounds, though 6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one itself represents a specific chemical entity with distinct characteristics. Researchers interested in this compound should consult recent publications and patent literature to stay updated on the latest developments regarding its synthesis, properties, and potential applications.
In summary, 6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one (CAS 1015605-47-6) represents an interesting example of fused heterocyclic chemistry with significant potential in pharmaceutical research. Its unique structural features and the current scientific interest in nitrogen-containing heterocycles make it a compound worth watching as research progresses. As with all specialized research chemicals, proper handling and characterization are essential to fully explore its scientific potential.
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